Adefovir Dipivoxil (CAS 142340-99-6) is a diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEICC5AjeJ5Jas6-x6aXDlU68E0PvER9nDoD4eJ7pVSC8i6L0iTHLpNxgpXZ_ThEXyoFh6UWyROCxGO_3zTpxcXLubwCAOXsAS_voIr9PhqvMktBZhYN8FR0biEJGZQE3R1MEy5oxr_eDA4eP0%3D)] The core function of this compound is to act as an orally administered delivery system for the active antiviral agent, adefovir. The dipivoxil moiety enhances lipophilicity and cell permeability, facilitating absorption from the gastrointestinal tract.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIDirXVinISMcWk_w4CIEz40YqssusfeTUWbqcnNM0A-1Y0bJDEoN0wr1Cgf-y_dM2Tx9WDggMUWkau5b98dFv9a1acn5sF9dUm-TrnqR2oFfiKjJlaMwnWgfnv6MrgcnWJiPMNcEmMKx5M3w3)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGjp4s4Y27xxS78d3fpJSm9LvYlNSMEo2qNF3PxyOwevJHU1ueofHWXySp3s_mJuM-68nXs0a13SeQbHZ-zwtufayytEkckhqHX6m-qByWuyj6iwR7zE4fzAGu79gbexK_Fbkgz6XALU4aQKGw)] Following absorption, esterases rapidly hydrolyze the molecule to release adefovir, which is then phosphorylated by cellular kinases to its active diphosphate form. This active metabolite inhibits viral DNA polymerase (reverse transcriptase), terminating viral DNA chain elongation and effectively halting replication.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEICC5AjeJ5Jas6-x6aXDlU68E0PvER9nDoD4eJ7pVSC8i6L0iTHLpNxgpXZ_ThEXyoFh6UWyROCxGO_3zTpxcXLubwCAOXsAS_voIr9PhqvMktBZhYN8FR0biEJGZQE3R1MEy5oxr_eDA4eP0%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGaFlKdg6mNmm3YGEmE4UC6FzMBZzDGMga6tA8u7qgGj1ZwjXO34SBd8AoOEoEn6oKhzqg2kZyn4DiQ1pV2TfH8yrNjoR6W2CJ75GDTEZMkchBl29Wl6jqk34E_ki3VWWGnGez-GB6N5fUfwKKUIqxnvCORLtGf0468Rnfh8_K-kXP6Go_FPr_hvtyev0kz6rrh6BKfBxqSzFaU6aUoxMhMK-Ou)] This prodrug strategy is essential for achieving therapeutic concentrations of adefovir via oral administration, a route that is ineffective for the parent compound due to its poor membrane permeability.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHCHm1wIpItsYQAgZvlS1cr14PfmxaxqLDYqrf9zjfUfIdQ7m58DSSRb-33fsP9iHsCD7cQWk3jc3wGeII3szJrxgOAnv7dyIW23vfdr3aT9wKtblyrQDNAn7umjxtm-JKcEize-27yoyv)]
Direct substitution of Adefovir Dipivoxil with its parent compound, adefovir, is impractical for any research or development focused on oral administration. The parent adefovir exhibits poor oral bioavailability due to the limited intestinal permeability of its phosphonate group.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] The dipivoxil ester modification is not an optional formulation choice but a fundamental structural requirement to overcome this absorption barrier. Studies demonstrate that the prodrug form, Adefovir Dipivoxil, achieves an oral bioavailability of approximately 59% in humans, enabling effective systemic concentrations of adefovir after oral dosing.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)] In contrast, adefovir itself is not suitable for oral delivery, making the two compounds non-interchangeable for applications requiring this route of administration. Procuring adefovir for an oral formulation study would lead to process failure, as it lacks the necessary physicochemical properties for effective gastrointestinal absorption.
The primary procurement justification for Adefovir Dipivoxil is its dramatically improved oral bioavailability compared to the active parent drug, adefovir. The dipivoxil ester prodrug design was specifically engineered to enhance gastrointestinal absorption. In humans, oral administration of Adefovir Dipivoxil results in an adefovir bioavailability of approximately 59%.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] This contrasts sharply with the parent compound, adefovir, which is known to be poorly absorbed orally across multiple species, including humans, due to the low intestinal permeability of its phosphonate group.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]
| Evidence Dimension | Oral Bioavailability of Adefovir |
| Target Compound Data | Approx. 59% (from Adefovir Dipivoxil) |
| Comparator Or Baseline | Adefovir (Parent Drug): Poor/low |
| Quantified Difference | Substantial improvement enabling oral administration |
| Conditions | Human subjects, oral administration. |
This makes Adefovir Dipivoxil the required choice for any research or formulation development involving oral administration, as the parent drug is not viable for this route.
The structural modification from adefovir to Adefovir Dipivoxil translates to a massive increase in its ability to cross biological membranes. In vitro permeability model studies reported a 100-fold increase in permeability for the Adefovir Dipivoxil prodrug compared to the parent compound.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] This significant enhancement is attributed to the functionalization of the phosphonate group with pivaloyloxymethyl (POM) esters, which increases lipid solubility and facilitates passive diffusion across cell membranes.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)]
| Evidence Dimension | Membrane Permeability Enhancement |
| Target Compound Data | 100-fold increase |
| Comparator Or Baseline | Adefovir (Parent Drug) |
| Quantified Difference | 100x |
| Conditions | In vitro permeability models (e.g., Caco-2 cells). |
For researchers modeling drug absorption or developing formulations, this quantitative leap in permeability is a critical performance differentiator that justifies the selection of the prodrug for achieving intracellular delivery.
Adefovir Dipivoxil exhibits a distinct, pH-dependent aqueous solubility profile that is critical for process chemistry and formulation development. Its solubility is significantly higher in acidic conditions, measured at 19 mg/mL at pH 2.0, compared to near-neutral conditions, where it drops to 0.4 mg/mL at pH 7.2.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] This property dictates the choice of solvents and buffer systems for crystallization, purification, and the design of oral dosage forms. For instance, its solubility in various organic solvents increases in the order: isopropyl ether < 2-propanol < ethyl acetate < ethanol < acetone < dichloromethane, providing a quantitative basis for solvent selection in manufacturing and laboratory workflows.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 19 mg/mL (at pH 2.0) vs 0.4 mg/mL (at pH 7.2) |
| Comparator Or Baseline | pH conditions |
| Quantified Difference | 47.5-fold decrease in solubility from pH 2.0 to 7.2 |
| Conditions | Aqueous solution at 298.15 K. |
This specific solubility data is essential for procurement decisions related to process development, enabling rational selection of solvent systems and pH conditions to ensure efficient handling, purification, and formulation.
In head-to-head clinical studies for chronic hepatitis B (CHB), Tenofovir Disoproxil Fumarate (TDF) demonstrated superior antiviral efficacy compared to Adefovir Dipivoxil. After 48 weeks of treatment in HBeAg-positive patients, 76% of patients receiving TDF achieved viral suppression (HBV DNA <400 copies/mL) versus only 13% of patients receiving Adefovir Dipivoxil.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] In HBeAg-negative patients, the rates were 93% for TDF versus 63% for Adefovir Dipivoxil.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] While both are effective antivirals, this quantitative difference establishes TDF as the more potent agent in these specific clinical contexts.
| Evidence Dimension | Viral Suppression Rate (HBV DNA <400 copies/mL) at 48 Weeks |
| Target Compound Data | 13% (HBeAg-positive); 63% (HBeAg-negative) |
| Comparator Or Baseline | Tenofovir DF: 76% (HBeAg-positive); 93% (HBeAg-negative) |
| Quantified Difference | TDF was 5.8x more effective in HBeAg-positive and 1.5x more effective in HBeAg-negative patients. |
| Conditions | Phase 3, double-blind clinical trials in patients with chronic HBV infection. |
For researchers selecting a compound for CHB studies, this evidence provides a clear benchmark of relative potency, justifying the choice of Adefovir Dipivoxil as a reference compound or when investigating mechanisms where its specific metabolic pathway or side-effect profile is relevant.
This compound is the correct choice for projects focused on creating and optimizing oral solid dosage forms of nucleotide analogs. Its established 59% oral bioavailability serves as a critical performance benchmark, and its well-defined, pH-dependent solubility provides the necessary data for rational formulation design, including the selection of excipients and buffer systems to ensure stability and dissolution.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)]
Adefovir Dipivoxil is essential for in vivo and in vitro studies investigating the absorption, distribution, metabolism, and excretion (ADME) of phosphonate prodrugs. The 100-fold higher permeability compared to its parent compound, adefovir, makes it a suitable model for examining the mechanisms of esterase-mediated activation and intestinal transport of lipophilic prodrugs.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]
In head-to-head screening of new anti-HBV agents, Adefovir Dipivoxil serves as a crucial reference standard. Its known potency, where 13-63% of patients achieve viral suppression depending on HBeAg status, provides a well-documented baseline against which the efficacy of novel compounds, such as next-generation liver-targeting prodrugs or alternative nucleotide inhibitors, can be quantitatively measured.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHCHm1wIpItsYQAgZvlS1cr14PfmxaxqLDYqrf9zjfUfIdQ7m58DSSRb-33fsP9iHsCD7cQWk3jc3wGeII3szJrxgOAnv7dyIW23vfdr3aT9wKtblyrQDNAn7umjxtm-JKcEize-27yoyv)]
Irritant